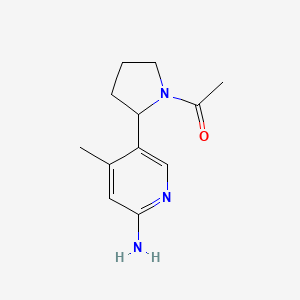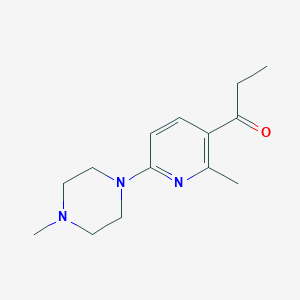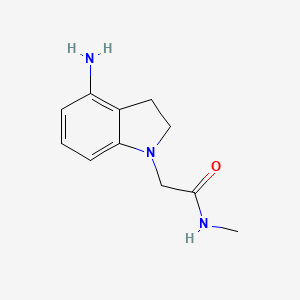
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a cyclopropyl and ethyl-substituted precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed by reacting the pyrimidine intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-piperidine-4-carboxylic acid
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-piperidine-3-carboxylic acid
Uniqueness
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrimidine and pyrazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-9-7-11(15-12(14-9)8-3-4-8)17-6-5-10(16-17)13(18)19/h5-8H,2-4H2,1H3,(H,18,19) |
InChI Key |
BZBLOGKFTMLVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



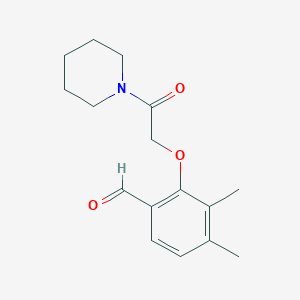
![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
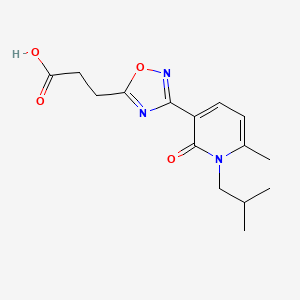
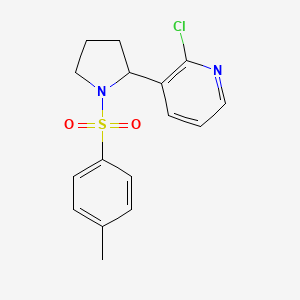
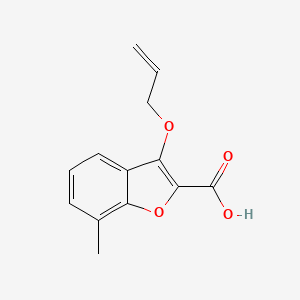
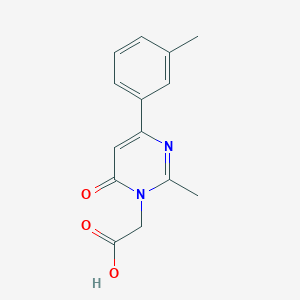
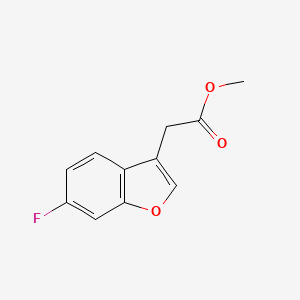
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
